Glyoxylic acid monohydrate
Overview
Description
Glyoxylic acid monohydrate, also known as oxoacetic acid monohydrate, is an organic compound with the chemical formula C2H2O3·H2O. It is a colorless solid that occurs naturally and is useful industrially. Glyoxylic acid is one of the C2 carboxylic acids, alongside acetic acid, glycolic acid, and oxalic acid . The compound is characterized by the presence of both an aldehyde and a carboxylic acid functional group, making it a versatile reagent in organic synthesis .
Mechanism of Action
Target of Action
Glyoxylic acid primarily targets enzymes such as Malate synthase G and Isocitrate lyase . These enzymes play crucial roles in the glyoxylate cycle and the tricarboxylic acid cycle, which are essential for energy production and growth in organisms .
Mode of Action
Glyoxylic acid interacts with its targets by participating in enzymatic reactions. For instance, it catalyzes the reversible formation of succinate and glyoxylate from isocitrate, a key step of the glyoxylate cycle . This cycle operates as an anaplerotic route for replenishing the tricarboxylic acid cycle during growth on fatty acid substrates .
Biochemical Pathways
Glyoxylic acid is involved in several biochemical pathways. It plays a significant role in the Glycine and Serine Metabolism and Alanine Metabolism . It also contributes to the glyoxylate cycle , which bypasses the decarboxylation steps of the citric acid cycle, allowing organisms to grow on acetate or fatty acids .
Pharmacokinetics
It’s known that the compound exists in solution at neutral ph as glyoxylate, the conjugate base of glyoxylic acid .
Result of Action
The action of glyoxylic acid leads to various molecular and cellular effects. For instance, it participates in the production of pharmaceuticals such as β-lactam antibiotics (methicillin, oxacillin, and nafcillin), anti-inflammatory agents (allantoin), and antihypertensive agents (atenolol) .
Action Environment
The action of glyoxylic acid can be influenced by environmental factors. For example, in the presence of water, the carbonyl group of glyoxylic acid rapidly converts to a geminal diol, described as the "monohydrate" . This conversion can affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Glyoxylic acid monohydrate is involved in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a byproduct of the amidation process in the biosynthesis of several amidated peptides . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, glyoxylate molecules can be oxidized into oxalate, increasing its concentration and causing hyperoxaluria .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanism of action depends on the biochemical context and the specific biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For example, the water molecule present in the monohydrate cannot be removed under reduced pressure or by treatment with dehydrating agents .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it is a byproduct of the amidation process in the biosynthesis of several amidated peptides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues depend on various factors, including any transporters or binding proteins it interacts with
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on various factors. These could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyoxylic acid can be synthesized through various methods:
From Glyoxal: Glyoxylic acid is commonly prepared from aqueous solutions of glyoxal using catalytic, electrochemical, and enzymatic methods.
Ozonolysis of Maleic Acid: Another method involves the ozonolysis of maleic acid in solution.
From Glycolic Acid: Glycolic acid can be oxidized in the presence of glycolate oxidase to produce glyoxylic acid.
From Oxalic Acid: Glyoxylic acid can also be synthesized from oxalic acid using lead dioxide cathodes in a sulfuric acid electrolyte.
Industrial Production Methods: Industrial production of glyoxylic acid often involves the oxidation of glyoxal with nitric acid, although this reaction is highly exothermic and prone to thermal runaway . Another industrial method includes the use of cation or anion exchange resins at elevated temperatures to isolate glyoxylic acid from the products of synthesis .
Chemical Reactions Analysis
Glyoxylic acid undergoes various types of chemical reactions due to its bifunctional nature:
Oxidation: Glyoxylic acid can be oxidized to oxalic acid using strong oxidizing agents like nitric acid.
Reduction: It can be reduced to glycolic acid using reducing agents such as sodium borohydride.
Condensation Reactions: Glyoxylic acid condenses with urea and 1,2-diaminobenzene to form heterocycles.
Photochemical Oxidation: In the presence of water and sunlight, glyoxylic acid can undergo photochemical oxidation, leading to various carboxylic acid and aldehyde products.
Common reagents used in these reactions include nitric acid, sodium borohydride, and various catalysts for oxidation and reduction reactions. Major products formed from these reactions include oxalic acid, glycolic acid, and various heterocyclic compounds .
Scientific Research Applications
Glyoxylic acid monohydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Glyoxylic acid is unique among C2 carboxylic acids due to its bifunctional nature, possessing both an aldehyde and a carboxylic acid group. Similar compounds include:
Formic Acid: A simpler carboxylic acid with only one carbon atom.
Acetic Acid: A two-carbon carboxylic acid without an aldehyde group.
Glycolic Acid: A two-carbon hydroxy acid.
Oxalic Acid: A two-carbon dicarboxylic acid.
Glyoxylic acid’s uniqueness lies in its ability to participate in a wide range of chemical reactions due to its bifunctional nature, making it a versatile reagent in organic synthesis .
Biological Activity
Glyoxylic acid monohydrate, a derivative of glyoxylic acid, is an organic compound with the molecular formula C₂H₄O₄·H₂O. It is recognized for its diverse biological activities and applications in various fields, including biochemistry, pharmaceuticals, and environmental science. This article delves into its biological activity, highlighting its metabolic pathways, therapeutic potential, and implications in various health conditions.
1. Metabolic Role and Pathways
Glyoxylic acid plays a crucial role in several metabolic pathways across different organisms:
- In Humans : Glyoxylic acid is produced through the oxidation of glycolate in peroxisomes or the catabolism of hydroxyproline in mitochondria. It can be further converted into glycine or oxalate, depending on the metabolic route taken . The disruption of glyoxylate metabolism is linked to hyperoxaluria, a condition that can lead to kidney stones due to increased oxalate levels in urine .
- In Plants : Glyoxylic acid is an intermediate in the glyoxylate cycle and photorespiration. It aids in converting fatty acids into carbohydrates and plays a role in plant defense mechanisms against pathogens .
2.1 Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of this compound, particularly against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). Research indicates that derivatives of this compound exhibit potent antimycobacterial activity with minimum inhibitory concentrations (MICs) as low as ≤0.25 μM . The mechanism involves inhibition of the InhA enzyme, crucial for mycobacterial fatty acid synthesis.
2.2 Cytotoxicity and Safety Profile
The safety profile of this compound has been assessed through cytotoxicity assays. Compounds derived from it demonstrated low toxicity with no significant hemolysis at concentrations up to 125 μM, suggesting a favorable safety profile for potential therapeutic applications .
2.3 Skin Sensitization and Irritation
This compound has shown potential skin sensitization effects based on various studies. While it is not classified as a skin irritant under specific conditions, it can cause serious eye damage upon contact . This necessitates careful handling in industrial applications.
3.1 Glyoxylate Pathway Disruption and Nephrolithiasis
A notable case study involves patients with genetic mutations affecting glyoxylate metabolism leading to hyperoxaluria and subsequent nephrolithiasis (kidney stones). The study highlights how disruptions in the HOGA1 gene result in elevated oxalate levels due to impaired conversion pathways, emphasizing the clinical significance of glyoxylate metabolism .
3.2 Antimycobacterial Drug Development
Another significant study explored the use of this compound as a linker in drug development for tuberculosis treatment. The incorporation of glyoxylic acid into drug scaffolds improved their efficacy against resistant strains of Mtb while maintaining low toxicity profiles . This approach demonstrates the potential for innovative therapeutic strategies utilizing glyoxylic acid derivatives.
4. Research Findings Summary Table
5. Conclusion
This compound exhibits significant biological activity with implications in human health, particularly concerning metabolic pathways and antimicrobial properties. Its role in nephrolithiasis highlights the importance of understanding glyoxylate metabolism in clinical settings. Furthermore, its potential as a drug development scaffold opens avenues for innovative treatments against resistant bacterial strains.
The ongoing research into its biological activities underscores its relevance across multiple disciplines, from biochemistry to pharmacology and environmental science.
Properties
IUPAC Name |
oxaldehydic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOYVEVEDVVKGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575892 | |
Record name | Oxoacetic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
563-96-2 | |
Record name | Oxoacetic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dihydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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